Lipophilicity Shift (XLogP3-AA) Relative to Mefenamic Acid: Impact on Passive Permeability and LogD-Dependent Assay Windows
The target compound exhibits a computed XLogP3-AA of 2.7, which is 1.4 log units lower than that of mefenamic acid (XLogP3 = 4.1). This places the compound in a more favorable lipophilicity range for oral drug-like space (typically LogP 1–3), potentially reducing non-specific protein binding and improving aqueous solubility relative to the more lipophilic fenamates [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Mefenamic acid: XLogP3 = 4.1 |
| Quantified Difference | ΔLogP = -1.4 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
For screening cascades where high lipophilicity is linked to aggregation, CYP inhibition, or rapid metabolic clearance, the 1.4 log unit reduction may translate into fewer false positives and improved developability metrics, justifying procurement over mefenamic acid for hit-to-lead programs focused on central nervous system or oral anti-inflammatory targets.
- [1] PubChem Compound Summary for CID 17141796, 2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/17141796 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 4044, Mefenamic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4044 (accessed 2026-05-02). View Source
